3-(4-bromophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-bromophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, a bromophenyl group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid hydrazide. The final step involves the condensation of this intermediate with 3-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-fluorophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-methylphenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(4-bromophenyl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its bromophenyl group, which can participate in specific chemical reactions that other similar compounds may not. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C18H14BrN5O3 |
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Molecular Weight |
428.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14BrN5O3/c1-11(13-3-2-4-15(9-13)24(26)27)20-23-18(25)17-10-16(21-22-17)12-5-7-14(19)8-6-12/h2-10H,1H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
ZPIHAACPUCTXDL-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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